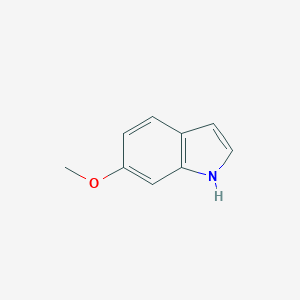

6-Methoxyindole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRWYBIKLXNYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185738 | |

| Record name | 6-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787294 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3189-13-7 | |

| Record name | 6-Methoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJ86X9T9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 6-Methoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 6-methoxyindole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. While the direct synthesis from the readily available starting material p-anisidine (B42471) presents significant regiochemical challenges, this document outlines the most viable and scientifically sound synthetic routes, with a primary focus on a regioselective strategy starting from m-anisidine (B1676023). Experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate practical application in a research and development setting.

Introduction and Regiochemical Considerations

This compound is a key structural motif in numerous biologically active compounds. Its synthesis is a topic of considerable interest for chemists in the pharmaceutical industry. The substitution pattern of the starting materials in classical indole (B1671886) syntheses, such as the Fischer indole synthesis, dictates the position of substituents on the final indole ring.

A synthesis of this compound commencing from p-anisidine is inherently problematic due to the directing effects of the methoxy (B1213986) and amino (or hydrazino) groups. In a typical Fischer indole synthesis, a para-substituted phenylhydrazine (B124118) will preferentially yield a 5-substituted indole. Therefore, a more rational and efficient approach to this compound involves starting with m-anisidine. The electronic effects of the meta-methoxy group direct the cyclization to afford a mixture of 4- and 6-methoxyindoles, with the 6-methoxy isomer often being the major product and amenable to separation.

This guide will focus on the Japp-Klingemann reaction followed by a Fischer indole synthesis, a reliable method for achieving the desired 6-methoxy substitution pattern from m-anisidine.

Recommended Synthetic Pathway: From m-Anisidine

The recommended pathway for the synthesis of this compound proceeds through the formation of a substituted indole-2-carboxylate (B1230498) ester, which is subsequently hydrolyzed and decarboxylated.

m_Anisidine [label="m-Anisidine"]; Diazonium_Salt [label="m-Methoxyphenyldiazonium Salt"]; Hydrazone [label="Arylhydrazone Intermediate"]; Indole_Ester [label="Ethyl this compound-2-carboxylate"]; Indole_Acid [label="this compound-2-carboxylic Acid"]; Product [label="this compound"];

m_Anisidine -> Diazonium_Salt [label=" 1. NaNO₂, HCl "]; Diazonium_Salt -> Hydrazone [label=" 2. Japp-Klingemann Reaction "]; Hydrazone -> Indole_Ester [label=" 3. Fischer Indole Synthesis "]; Indole_Ester -> Indole_Acid [label=" 4. Hydrolysis "]; Indole_Acid -> Product [label=" 5. Decarboxylation "]; }

Caption: Overall synthetic pathway for this compound from m-anisidine.Experimental Protocols

Step 1: Preparation of m-Methoxyphenylhydrazine

m-Anisidine is first converted to its corresponding diazonium salt, which is then reduced to m-methoxyphenylhydrazine.

-

Diazotization: To a stirred solution of m-anisidine in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite (B80452) in water is added dropwise, maintaining the temperature below 5 °C. The reaction progress is monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Reduction: The cold diazonium salt solution is then added to a solution of tin(II) chloride in concentrated hydrochloric acid at a low temperature. The resulting hydrazine (B178648) hydrochloride precipitates and can be collected by filtration. The free hydrazine can be obtained by treatment with a base.

Step 2 & 3: Japp-Klingemann Reaction and Fischer Indole Synthesis

This two-step sequence is often carried out as a one-pot synthesis. The diazonium salt of m-anisidine is reacted with a β-ketoester, such as ethyl α-methylacetoacetate, to form a hydrazone, which then undergoes an acid-catalyzed cyclization.

-

Procedure: A solution of the diazonium salt of m-anisidine is added to a cooled, basic solution of ethyl α-methylacetoacetate. The resulting azo compound is then treated with an acid (e.g., ethanolic HCl) and heated to induce cyclization. This reaction typically yields a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and the 4-methoxy isomer.[1] The desired 6-methoxy isomer can often be isolated by fractional crystallization.[1] The ratio of the 6-methoxy to 4-methoxy isomer is reported to be approximately 10:1.[1]

Step 4: Hydrolysis of Ethyl this compound-2-carboxylate

The ethyl ester is saponified to the corresponding carboxylic acid using a base.

-

Procedure: The indole ester is refluxed in a solution of sodium hydroxide (B78521) or potassium hydroxide in aqueous ethanol (B145695) until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and acidified to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.

Step 5: Decarboxylation of this compound-2-carboxylic Acid

The final step involves the removal of the carboxylic acid group to yield this compound.

-

Procedure: The indole-2-carboxylic acid is heated in a high-boiling solvent such as quinoline, often with a copper catalyst, until the evolution of carbon dioxide ceases. The reaction mixture is then cooled, and the product is isolated by extraction and purified by chromatography or recrystallization. Microwave-assisted decarboxylation can also be an effective and rapid method.

Quantitative Data

The following table summarizes typical yields for the synthesis of methoxy-substituted indoles via the Japp-Klingemann and Fischer indole synthesis pathway.

| Step | Product | Typical Yield | Reference |

| Diazotization and Reduction | p-Methoxyphenylhydrazine hydrochloride | 77% | [2] |

| Japp-Klingemann/Fischer Synthesis | Ethyl 5-methoxy-2-indolecarboxylate (from p-anisidine) | 47% (overall) | [3] |

| Hydrolysis | 5-Methoxy-2-indolecarboxylic acid | >90% | [3] |

| Decarboxylation | 5-Methoxyindole | ~65% | [3] |

Note: Specific yields for the 6-methoxy isomer synthesis starting from m-anisidine can vary depending on the reaction conditions and the efficiency of isomer separation.

Alternative Synthetic Approaches

While the route from m-anisidine is preferred for its regioselectivity, it is important to consider potential, albeit less direct, pathways from p-anisidine for a comprehensive overview.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo ketone with an excess of an aniline (B41778) derivative.[4] To synthesize this compound from p-anisidine, one would theoretically react p-anisidine with a suitable α-halo ketone. However, this reaction is known for often requiring harsh conditions and can produce a mixture of regioisomers, making it a less predictable and potentially lower-yielding approach for the specific synthesis of this compound.[4] Milder, microwave-assisted protocols have been developed which may improve yields and reaction times.[3]

p_Anisidine [label="p-Anisidine"]; alpha_Halo_Ketone [label="α-Halo Ketone"]; Intermediate [label="α-Arylamino Ketone"]; Product [label="this compound (and isomers)"];

p_Anisidine -> Intermediate [label=" + ", arrowhead=none]; alpha_Halo_Ketone -> Intermediate; Intermediate -> Product [label=" Heat, Acid "]; }

Caption: Generalized Bischler-Möhlau indole synthesis pathway.Conclusion

The synthesis of this compound is most reliably and regioselectively achieved starting from m-anisidine via a Japp-Klingemann/Fischer indole synthesis sequence, followed by hydrolysis and decarboxylation. While direct synthesis from p-anisidine is theoretically possible through methods like the Bischler-Möhlau synthesis, it is expected to be less efficient and produce isomeric mixtures. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in the practical synthesis of this important heterocyclic compound. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining high yields and purity of the final product.

References

The Biological Activity of 6-Methoxyindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyindole is a naturally occurring heterocyclic aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its indole (B1671886) core, a privileged scaffold in numerous biologically active molecules, coupled with the electronic and steric influence of the methoxy (B1213986) group at the 6-position, imparts a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on its mechanisms of action, quantitative activity data, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Core Biological Activities

This compound serves as a crucial building block for the synthesis of a wide array of compounds with significant therapeutic potential.[1] Its biological activities are multifaceted, ranging from enzyme inhibition to receptor modulation. The primary areas of investigation include its roles as an anti-inflammatory, anticancer, and neuroprotective agent.

Anti-inflammatory Activity

This compound has been identified as an inhibitor of myeloperoxidase (MPO), a pro-inflammatory enzyme released by neutrophils that contributes to oxidative stress and tissue damage in inflammatory conditions.[2] By inhibiting MPO, this compound can reduce the production of hypochlorous acid, a potent oxidizing agent.[2] The anti-inflammatory effects of related methoxyindole derivatives are also attributed to the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4) / nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.

Anticancer Activity

The indole scaffold is a common feature in many anticancer drugs, and this compound derivatives have shown promise in this area.[1] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2] Furthermore, certain derivatives of this compound have been shown to inhibit tubulin polymerization, a process essential for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.

Neuroprotective and Other Activities

Derivatives of this compound have been investigated for their neuroprotective effects, partly due to their structural similarity to endogenous molecules like melatonin (B1676174) and serotonin.[1] This has led to the development of potent melatonin receptor agonists with potential applications in treating sleep disorders and other neurological conditions.[1] Additionally, this compound has served as a starting point for the synthesis of inhibitors of other important drug targets, including tryptophan dioxygenase, T-cell kinases, and HIV-1 reverse transcriptase.[2] Some derivatives also exhibit partial agonism at peroxisome proliferator-activated receptor delta (PPARδ), suggesting a potential role in metabolic diseases.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of this compound against different targets. It is important to note that quantitative data for the parent this compound molecule is limited in the public domain, and the majority of the available data pertains to its more complex derivatives.

| Target | Derivative | Activity Type | Value | Cell Line/System |

| Anticancer | ||||

| Tubulin Polymerization | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | IC50 | 2.94 ± 0.56 µM | MCF-7 (Breast Cancer) |

| IC50 | 1.61 ± 0.004 µM | MDA-MB-231 (Breast Cancer) | ||

| IC50 | 6.30 ± 0.30 µM | A549 (Lung Cancer) | ||

| IC50 | 6.10 ± 0.31 µM | HeLa (Cervical Cancer) | ||

| IC50 | 0.57 ± 0.01 µM | A375 (Melanoma) | ||

| IC50 | 1.69 ± 0.41 µM | B16-F10 (Melanoma) | ||

| Melatonin Receptor | ||||

| Melatonin Receptor (quail optic tecta) | 1-(2-Propanamidoethyl)-2-bromo-6-methoxyindole | Ki | 0.04 nM | Quail Optic Tecta |

| VEGFR-2 | ||||

| VEGFR-2 | Indole derivative | IC50 | 45 nM | Enzyme Assay |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.

Signaling Pathway: Inhibition of TLR4/NF-κB Signaling

References

Spectroscopic Data of 6-Methoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Methoxyindole, a vital heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While general spectral data for indole (B1671886) and methoxy-substituted aromatic compounds are available, specific, experimentally determined peak lists for this compound were not explicitly found in the conducted search. The expected chemical shifts for the methoxy (B1213986) group protons would typically appear as a singlet between 3.5 and 4.0 ppm, and the aromatic protons would be observed in the range of 6.5 to 8.0 ppm. Aromatic carbons typically resonate between 110 and 160 ppm in ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR absorption data for this compound is summarized below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3489.1 | N-H stretch |

| 1621.5 | C=C stretch (aromatic) |

| 1588.9 | C=C stretch (aromatic) |

| 1494.3 | C-H bend (aromatic) |

| 1471.1 | C-H bend (CH₃) |

| 1445.8 | C-H bend (aromatic) |

| 1332.3 | C-N stretch |

| 1290.0 | C-O-C stretch (asymmetric) |

| 1210.1 | C-H in-plane bend (aromatic) |

| 1168.3 | C-O-C stretch (symmetric) |

| 1148.2 | C-H in-plane bend (aromatic) |

| 1029.0 | C-O stretch |

| 924.9 | C-H out-of-plane bend (aromatic) |

| 853.4 | C-H out-of-plane bend (aromatic) |

| 795.1 | C-H out-of-plane bend (aromatic) |

| 759.4 | C-H out-of-plane bend (aromatic) |

| 600.4 | Ring deformation |

| 579.5 | Ring deformation |

| 434.0 | Ring deformation |

This data is based on experimental values for matrix-isolated this compound and may show slight variations depending on the sampling method.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 147 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 85 | [M - CH₃]⁺ |

| 104 | 40 | [M - CH₃ - CO]⁺ |

| 78 | 25 | [C₆H₆]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

Data obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3] The fragmentation pattern is characteristic of an indole ring with a methoxy substituent, showing a prominent molecular ion peak and loss of a methyl radical.

Experimental Protocols

The following are generalized experimental protocols that are typically employed for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS). For indole derivatives, using an aprotic solvent like DMSO-d₆ can be advantageous for observing the N-H proton, which might otherwise undergo rapid exchange with protic solvents.[4]

Infrared (IR) Spectroscopy

For solid samples like this compound, the thin solid film method is a common and effective technique.[5] A small amount of the compound is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5][6][7]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for the analysis of relatively small, volatile organic molecules like this compound. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

6-Methoxyindole: A Comprehensive Technical Guide

Abstract

6-Methoxyindole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the discovery, history, and key synthetic methodologies for this compound. It also presents a compilation of its physicochemical and spectral data, and details its significant role as a precursor in the development of pharmaceutical agents, with a particular focus on melatonin (B1676174) and its analogs.

Discovery and History

The exploration of methoxy-substituted indoles dates back to the mid-20th century, driven by the interest in naturally occurring and synthetic indole (B1671886) alkaloids. While pinpointing the absolute first synthesis can be challenging, a significant early report on the synthesis and reactions of various methoxyindoles was published in 1948 by Bell and Lindwall. Their work laid a foundation for the chemical understanding of these compounds, although it did not specifically single out this compound for detailed investigation.

The prominence of this compound grew with the development of more efficient and scalable synthetic methods. Notably, the Leimgruber-Batcho indole synthesis , first disclosed in the 1970s, became a pivotal method for the preparation of a variety of substituted indoles, including this compound, from readily available starting materials. This synthetic route significantly improved the accessibility of this compound for research and development.

While the renowned chemist Richard H. F. Manske made substantial contributions to the field of indole alkaloids, a direct link to the initial discovery or synthesis of this compound is not prominently documented in available historical records. His work focused more broadly on the isolation and structural elucidation of complex, naturally occurring indole alkaloids.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its identification, characterization, and application in synthetic and analytical procedures.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 91-94 °C |

| Boiling Point | 297.8 °C at 760 mmHg |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05 (s, 1H), 7.51 (d, J=8.6 Hz, 1H), 7.19 (t, J=2.8 Hz, 1H), 7.00 (d, J=2.2 Hz, 1H), 6.82 (dd, J=8.6, 2.3 Hz, 1H), 6.49 (dd, J=3.1, 0.9 Hz, 1H), 3.86 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.1, 136.7, 122.9, 122.0, 121.2, 110.1, 102.5, 95.5, 55.6 |

| IR (KBr, cm⁻¹) | 3400 (N-H stretch), 1620, 1580, 1490 (aromatic C=C stretch), 1240 (C-O stretch) |

| Mass Spectrum (EI) | m/z (%): 147 (M+, 100), 132 (85), 104 (30), 78 (20) |

Key Experimental Protocols

Leimgruber-Batcho Indole Synthesis

This method is a highly efficient two-step process for the synthesis of indoles from o-nitrotoluenes. For this compound, the starting material is 4-methoxy-2-nitrotoluene.

Step 1: Formation of the Enamine A mixture of 4-methoxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a secondary amine such as pyrrolidine (B122466) is heated. The acidic benzylic protons of the nitrotoluene react with the DMF-DMA to form a highly conjugated enamine intermediate.

Step 2: Reductive Cyclization The enamine intermediate is then subjected to a reductive cyclization. Common reducing agents include hydrogen gas with a palladium catalyst (H₂/Pd-C) or Raney nickel (Ra-Ni). The nitro group is reduced to an amine, which then spontaneously cyclizes and eliminates the secondary amine to form the indole ring.

Role in Drug Development and Signaling Pathways

While this compound itself is not known to have significant direct pharmacological activity, it is a vital precursor for the synthesis of numerous bioactive compounds.[1] Its primary importance lies in its role as a key intermediate in the production of melatonin and its analogs, which are potent agonists of melatonin receptors.

Precursor to Melatonin Analogs

This compound can be elaborated into 6-methoxytryptamine, a direct precursor to N-acetyl-6-methoxytryptamine, an isomer of the neurohormone melatonin (N-acetyl-5-methoxytryptamine). These melatonin analogs are crucial tools for studying the pharmacology of melatonin receptors (MT1 and MT2) and have therapeutic potential in treating circadian rhythm disorders and other conditions.

Melatonin Receptor Signaling Pathway

Melatonin exerts its effects by binding to and activating G-protein coupled receptors, primarily MT1 and MT2. The activation of these receptors triggers a cascade of intracellular signaling events.

Conclusion

This compound, a compound with a rich history rooted in the development of indole chemistry, remains a cornerstone for the synthesis of valuable pharmaceutical agents. Its efficient preparation, particularly through the Leimgruber-Batcho synthesis, has made it readily accessible for research and industrial applications. While its direct biological activity is limited, its role as a key precursor, especially for melatonin analogs, underscores its continued importance in drug discovery and the study of crucial physiological signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Applications of 6-Methoxyindole Derivatives

Abstract

Indole (B1671886) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a methoxy (B1213986) group to the indole core, particularly at the 6-position, significantly influences the molecule's electronic properties and biological activity, making this compound a crucial intermediate in the synthesis of various therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of this compound derivatives, tailored for professionals in chemical and pharmaceutical research.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound characterized by a bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with a methoxy group substituted at the 6-position.[1][2] This seemingly simple modification enhances the electron-donating nature of the benzene portion of the indole, influencing its reactivity in electrophilic substitution reactions and its interaction with biological targets.[3]

The this compound scaffold is a key building block in the development of a wide array of bioactive molecules.[1] Its derivatives have been investigated for a multitude of pharmacological activities, including but not limited to:

-

Neuroprotective Drugs [1]

-

VEGFR-2 Inhibitors [4]

-

Melatonin (B1676174) Analogues [6][7]

Given its broad therapeutic potential, efficient and versatile synthetic routes to this compound and its derivatives are of high importance to the drug discovery and development community.

Synthesis of this compound Derivatives

Several classical and modern synthetic methods can be employed to construct the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[8][9] For the synthesis of this compound derivatives, 4-methoxyphenylhydrazine is a common starting material.

General Reaction Scheme: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[10][10]-sigmatropic rearrangement (the key step) followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.[8]

Logical Flow of Fischer Indole Synthesis

Caption: Key stages of the Fischer Indole Synthesis for 6-methoxyindoles.

Experimental Protocol: Synthesis of Ethyl 6-methoxy-3-methylindole-2-carboxylate [10] This protocol is adapted from the total synthesis of Tryprostatin A.

-

Preparation of the Japp-Klingmann intermediate: m-Anisidine (B1676023) (38) is diazotized using sodium nitrite (B80452) (NaNO₂) and concentrated hydrochloric acid (HCl). The resulting diazonium salt is then reacted with the anion of ethyl α-ethylacetoacetate.

-

Indolization: The Japp-Klingmann azo-ester intermediate is heated in a solution of ethanolic HCl. This step yields a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate (39a) and its 4-methoxy isomer (39b) in a 10:1 ratio.

-

Purification: The desired this compound isomer (39a) is separated from the mixture by facile crystallization.

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| m-Anisidine, Ethyl α-ethylacetoacetate | 1. NaNO₂, aq. HCl2. Ethanolic HCl | Heating | Ethyl 6-methoxy-3-methylindole-2-carboxylate | Not specified, but forms a 10:1 mixture | [10] |

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778), in this case, m-anisidine or its derivatives.[11][12] The reaction typically requires harsh conditions (high temperatures), although milder, microwave-assisted protocols have been developed.[11][13]

General Reaction Scheme: The synthesis proceeds via the formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization to form the 2-substituted indole.[14]

Workflow for Bischler-Möhlau Synthesis

Caption: A generalized workflow for the Bischler-Möhlau indole synthesis.

Experimental Protocol: Detailed modern protocols for this compound derivatives using this method are less common in the reviewed literature due to the harsh conditions and potential for side products.[11] However, the general procedure involves heating the α-haloketone with at least three equivalents of the aniline at temperatures often exceeding 150 °C.

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| α-Haloketone, Aniline | Excess Aniline, Acid catalyst (optional) | High Temperature (e.g., 150-180 °C) | 2-Substituted Indole | Often poor to moderate | [11][12] |

Reissert Indole Synthesis

The Reissert synthesis is a method for producing indoles from o-nitrotoluenes and diethyl oxalate (B1200264).[15][16] For this compound derivatives, 4-methoxy-2-nitrotoluene would be the required starting material.

General Reaction Scheme: The synthesis begins with the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate. This intermediate is then reductively cyclized using reagents like zinc in acetic acid to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated.[15][16][17]

Experimental Protocol: General Reissert Synthesis

-

Condensation: 4-Methoxy-2-nitrotoluene is treated with diethyl oxalate in the presence of potassium ethoxide in ethanol. This forms ethyl 3-(4-methoxy-2-nitrophenyl)-2-oxopropanoate.[17]

-

Reductive Cyclization: The resulting pyruvate (B1213749) derivative is reduced with zinc powder in glacial acetic acid or via catalytic hydrogenation (e.g., H₂/Pt).[17] This step reduces the nitro group to an amine, which spontaneously cyclizes with the adjacent ketone.

-

Hydrolysis & Decarboxylation: The resulting ethyl this compound-2-carboxylate is hydrolyzed to the corresponding carboxylic acid.[17] The acid can then be decarboxylated by heating to yield this compound.

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| 4-Methoxy-2-nitrotoluene | 1. Diethyl oxalate, KOEt/EtOH2. Zn/AcOH or H₂/Pt3. Heat | Base-catalyzed condensation, then reduction, then decarboxylation | This compound | Varies by substrate | [15][16] |

Gassman Indole Synthesis

The Gassman synthesis is a one-pot method that produces substituted indoles from an aniline and a ketone bearing a thioether substituent.[18][19] A notable limitation is that electron-rich anilines, such as 4-methoxyaniline, tend to fail in this reaction.[18] Therefore, this method is more suitable for synthesizing 6-methoxyindoles when the methoxy group is introduced at a later stage or if the aniline substrate has other modifying groups.

Reaction Mechanism Overview

Caption: Mechanistic pathway of the Gassman Indole Synthesis.

Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a valuable method for preparing 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester.[20][21] While not a direct route to 6-methoxyindoles, it is highly relevant as the resulting 5-hydroxyindoles can be subsequently O-methylated to provide 5-methoxyindoles, which are also of significant biological interest.[22]

General Reaction Scheme: The reaction involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence.[20][23]

Biological Activity and Applications of this compound Derivatives

Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Melatonin Analogues

A significant area of research has focused on this compound derivatives as analogues of melatonin (N-acetyl-5-methoxytryptamine). By shifting the methoxy group from the C-5 to the C-6 position and the side chain to the N-1 position of the indole nucleus, researchers have developed potent melatonin receptor agonists.[6][7]

Signaling Pathway Interaction

Caption: Agonist activity of this compound derivatives at the melatonin receptor.

Experimental Protocol: Evaluation of Biological Activity [6][7] The biological activity of these analogues is typically evaluated using two primary models:

-

cAMP Accumulation Assay: Measuring the effect on forskolin-stimulated cAMP accumulation in explants from quail optic tecta. Agonists inhibit this accumulation.

-

GTPγS Binding Assay: Evaluating the GTPγS index from competition experiments. Agonists promote the binding of GTPγS to the G-protein coupled to the receptor.

| Compound | Description | Affinity (Ki, nM) | Activity | Reference |

| Melatonin (1) | Endogenous Ligand | 0.25 | Full Agonist | [6] |

| 2a | N-propanoyl-1-(2-aminoethyl)-6-methoxyindole | 0.23 | Full Agonist | [6] |

| 2b | 2-Bromo derivative of 2a | 0.048 | Full Agonist | [6] |

| 2d | 2-COOCH₃ derivative of 2a | 0.051 | Full Agonist | [6] |

Anticancer and Enzyme Inhibitory Activity

This compound is a versatile reactant for synthesizing compounds with potential as antitumor agents, T-cell kinase inhibitors, and HIV-1 inhibitors.[4][5] The presence of the methoxy group can enhance cytotoxic activity against cancer cell lines. For example, certain methoxy-substituted indole derivatives have shown promising activity against non-small cell lung cancer cells, with IC₅₀ values in the low micromolar range.[3]

| Derivative Class | Target/Activity | Example IC₅₀ | Reference |

| Methoxyindole Analogues | NSCLC-N16-L16 Human Lung Cancer | 13.9 µM | [3] |

| 3-Aroylindoles | Anticancer Agents | Not Specified | [5] |

| Indolylindazoles | Interleukin-2 Inducible T-cell Kinase Inhibitors | Not Specified | [5] |

| Diindolyloxyindoles | Anticancer Agents | Not Specified | [5] |

Conclusion

The this compound framework is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Classical indole syntheses, such as the Fischer, Bischler-Möhlau, and Reissert methods, remain relevant for accessing this core structure, while ongoing research continues to refine these and develop new methodologies. The diverse biological activities exhibited by this compound derivatives, particularly as melatonin receptor modulators and anticancer agents, underscore the importance of this chemical entity. This guide serves as a foundational resource for chemists and pharmacologists working to harness the therapeutic potential of these valuable compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. goldbio.com [goldbio.com]

- 5. This compound | 3189-13-7 [m.chemicalbook.com]

- 6. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 14. Indoles Synthesis [quimicaorganica.org]

- 15. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Reissert_indole_synthesis [chemeurope.com]

- 17. youtube.com [youtube.com]

- 18. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 21. synarchive.com [synarchive.com]

- 22. nbinno.com [nbinno.com]

- 23. revistadechimie.ro [revistadechimie.ro]

The Natural Occurrence of 6-Methoxyindole: A Technical Guide for Researchers

Introduction

6-Methoxyindole is an indole (B1671886) derivative characterized by a methoxy (B1213986) group at the sixth position of the indole ring. This compound and its related structures are of significant interest to researchers in the fields of medicinal chemistry, drug development, and natural products chemistry due to their potential biological activities. As a structural motif present in various bioactive molecules, understanding the natural sources, biosynthesis, and methods for isolation and quantification of this compound is crucial for harnessing its therapeutic potential. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence of this compound, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence of this compound and Its Derivatives

The natural occurrence of the parent this compound molecule is not extensively documented in scientific literature. However, derivatives of this compound have been isolated from marine-derived fungi, indicating that microorganisms are a promising source for these compounds.

A notable example is the isolation of This compound-3-carboxylic acid O-β-D-glucopyranosyl ester from a strain of the fungus Aspergillus fumigatus derived from a sea cucumber. This discovery highlights the marine environment as a potential reservoir of novel indole alkaloids, including those with a 6-methoxy substitution.

| Compound Name | Natural Source | Organism Type | Reference |

| This compound-3-carboxylic acid O-β-D-glucopyranosyl ester | Sea cucumber-derived Aspergillus fumigatus M580 | Fungus | [1] |

This table will be updated as more quantitative data on the natural abundance of this compound and its derivatives become available.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of this compound and its derivatives from natural sources, adapted from established methods for indole alkaloids.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound Derivatives from Fungal Biomass

This protocol is suitable for the extraction of indole alkaloids from solid-state fermentation cultures of fungi.

1. Sample Preparation:

-

The fungal fermentation medium is dried and pulverized to a fine powder to increase the surface area for extraction.

2. Extraction Procedure:

-

Mix the dried, pulverized fungal biomass with methanol (B129727) (HPLC grade) at a specific solid-liquid ratio (e.g., 1:25 g/mL).

-

The mixture is soaked for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).

-

Perform ultrasound-assisted extraction for a specified duration to enhance the extraction efficiency.

-

After extraction, the mixture is filtered to separate the solid residue from the methanol extract.

-

The extract is then concentrated under reduced pressure to yield the crude extract containing indole alkaloids.

3. Purification:

-

The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate the target this compound derivatives.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

This protocol describes a method for the quantitative analysis of this compound in a prepared extract.

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a UV or fluorescence detector.

-

A reversed-phase C18 column is typically used for the separation of indole alkaloids.

2. Mobile Phase and Gradient:

-

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

A gradient elution is often employed to achieve optimal separation of compounds with different polarities.

3. Sample Preparation for Analysis:

-

The crude or purified extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection into the HPLC system.

4. Quantification:

-

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using known concentrations of a this compound standard. An internal standard can be used to improve accuracy and precision.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, it is widely accepted that the indole ring of naturally occurring indole alkaloids is derived from the amino acid L-tryptophan. The biosynthesis of this compound likely proceeds through a series of enzymatic modifications of the tryptophan molecule.

A putative biosynthetic pathway can be proposed based on known metabolic transformations of tryptophan in microorganisms. This pathway likely involves the following key steps:

-

Conversion of Tryptophan to Indole or an Indole Derivative: This can occur through various enzymatic reactions.

-

Hydroxylation at the C6 Position: A cytochrome P450 monooxygenase or a similar enzyme could catalyze the hydroxylation of the indole ring at the 6-position to form 6-hydroxyindole.

-

O-Methylation: An O-methyltransferase would then catalyze the transfer of a methyl group from a donor molecule like S-adenosyl methionine (SAM) to the hydroxyl group of 6-hydroxyindole, yielding this compound.

Further research, including gene cluster analysis and heterologous expression of biosynthetic genes, is required to confirm the specific enzymes and intermediates involved in the biosynthesis of this compound.

Visualizations

References

Quantum Chemical Insights into 6-Methoxyindole: A Technical Guide for Researchers

An In-depth Analysis of the Structural, Electronic, and Vibrational Properties of a Key Bioactive Scaffold

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 6-methoxyindole, a significant heterocyclic compound widely utilized as a building block in the development of pharmaceuticals, including anti-cancer agents and neuroprotective drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the molecule's conformational isomers, electronic structure, and vibrational properties through advanced computational methods.

Introduction to this compound

This compound (6MOI) is an indole (B1671886) derivative characterized by a methoxy (B1213986) group at the 6-position of the indole ring. This substitution significantly influences the molecule's electronic properties and, consequently, its biological activity. Understanding the fundamental quantum chemical properties of 6MOI is crucial for designing novel therapeutic agents with enhanced efficacy and specificity. Quantum chemical calculations provide a powerful tool to elucidate the geometric and electronic structure, as well as the vibrational spectra, of this compound at the atomic level.

Theoretical and Computational Methodologies

The insights presented in this guide are derived from high-level ab initio and density functional theory (DFT) calculations. These methods are foundational in computational chemistry for predicting molecular properties with a high degree of accuracy.

High-Level Ab Initio Calculations

Initial investigations into the electronic structure of this compound have employed sophisticated ab initio methods, such as the approximate coupled-cluster singles and doubles model (CC2) with spin-component scaling (SCS) modifications. These calculations are instrumental in determining the properties of the electronic ground and excited states.

Experimental Protocol: Ab Initio Calculations

-

Software: TURBOMOLE program package.

-

Method: Approximate coupled-cluster singles and doubles (CC2) with the resolution-of-the-identity approximation. Spin-component scaling (SCS) modifications were also taken into account.

-

Basis Set: Correlation-consistent polarized valence triple-zeta (cc-pVTZ).

-

Objective: Optimization of the equilibrium geometries of the electronic ground and lowest excited singlet states. Calculation of excitation energies, oscillator strengths, and permanent dipole moments.

Density Functional Theory (DFT) Calculations

For a more detailed analysis of the ground-state properties, including optimized geometry and vibrational frequencies, Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, paired with a Pople-style basis set such as 6-311++G(d,p), is a standard approach for organic molecules like this compound.

Experimental Protocol: DFT Calculations

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) using the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p), which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms.

-

Objective: Full geometry optimization to find the minimum energy structure, followed by the calculation of harmonic vibrational frequencies to confirm the nature of the stationary point and to predict the infrared and Raman spectra.

Results and Discussion

Conformational Analysis

This compound exists as two stable conformers, syn and anti, which differ in the orientation of the methoxy group relative to the indole ring.[1] High-level ab initio calculations have been successful in determining the structures of both conformers in their electronic ground and excited states.[1]

References

6-Methoxyindole: A Core Scaffold in Serotonin Pathway Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyindole is a methoxy-substituted derivative of indole (B1671886) that serves as a pivotal structural motif in medicinal chemistry. While not a potent direct modulator of serotonin (B10506) pathways itself, its scaffold is integral to the synthesis of a multitude of pharmacologically active compounds that exhibit significant interactions with key components of the serotonergic system. This technical guide elucidates the role of the this compound core in the context of serotonin synthesis, signaling, and metabolism. It provides a comprehensive overview of the synthetic utility of this compound, quantitative data on its derivatives, and detailed experimental protocols for assessing serotonergic activity.

The Serotonin Pathway: A Brief Overview

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical monoamine neurotransmitter network that regulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. A thorough understanding of this pathway is essential to appreciate the therapeutic potential of this compound-derived compounds.

Serotonin Synthesis and Metabolism

Serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process:

-

Hydroxylation: Tryptophan hydroxylase (TPH), the rate-limiting enzyme, converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin (5-HT).

Once released into the synaptic cleft, serotonin's action is terminated primarily by reuptake into the presynaptic neuron via the serotonin transporter (SERT). Intracellularly, serotonin is either repackaged into vesicles or degraded by monoamine oxidase (MAO), predominantly the MAO-A isoform, to form 5-hydroxyindoleacetic acid (5-HIAA).

The Role of this compound as a Synthetic Precursor

Extensive literature review indicates that this compound's primary role in serotonergic drug discovery is not as a direct pharmacological agent but as a crucial chemical building block.[1][2] Its indole ring system, substituted with a methoxy (B1213986) group at the 6-position, provides a versatile scaffold for the synthesis of more complex molecules with tailored affinities for serotonin receptors and transporters.

Researchers have utilized this compound in the synthesis of novel pharmaceuticals targeting neurological disorders due to its utility in creating derivatives that can interact with serotonin receptors.[1] It serves as a reactant in the creation of a diverse range of compounds, including tryptophan dioxygenase inhibitors and potential antitumor agents.[2] The absence of significant published data on the direct binding affinity of this compound for serotonin receptors suggests that its intrinsic activity is low and that it primarily serves as a foundational element for drug design.

Quantitative Data for this compound Derivatives

The significance of the this compound scaffold is best illustrated by the pharmacological properties of its derivatives. The addition of functional groups to the core structure dramatically influences binding affinity and functional activity at various serotonin pathway targets.

Serotonin Transporter (SERT)

Derivatives incorporating the this compound moiety can exhibit high affinity for the serotonin transporter. For example, in a series of indatraline (B1671863) analogues, which are monoamine transporter inhibitors, the 6-methoxy derivative displayed the highest affinity for both the serotonin and norepinephrine (B1679862) transporters.[3]

| Compound | Target | Ki (nM) |

| 6-Methoxy Indatraline Derivative (13c) | SERT | High Affinity[3] |

| 6-Methoxy Indatraline Derivative (13c) | NET | High Affinity[3] |

| 6-Methoxy Indatraline Derivative (13c) | DAT | Reasonable Affinity[3] |

| Table 1: Binding affinities of a 6-methoxy-substituted indatraline derivative for monoamine transporters. Note: Specific Ki values were not provided in the abstract, but relative affinities were described.[3] |

Serotonin Receptors (5-HTR)

While data for this compound is scarce, studies on closely related methoxy-substituted tryptamines provide insight into how the position of the methoxy group affects receptor affinity. For instance, N,N-dimethyltryptamine (DMT) derivatives show varied receptor binding profiles based on methoxy substitution.

| Compound | 5-HT1A (Ki nM) | 5-HT2A (Ki nM) | 5-HT2C (Ki nM) |

| 1-propyl-5-MeO-AMT | 7,100 | 12 | 120 |

| Table 2: Binding affinities (Ki) of 1-propyl-5-methoxy-α-methyltryptamine (a derivative of a positional isomer of this compound) at various serotonin receptors. This illustrates the high affinity and selectivity that can be achieved with methoxy-indole scaffolds. |

It is important to note that these are derivatives and not this compound itself. The data underscores the principle that the this compound core is a starting point for developing potent and selective serotonergic ligands.

Detailed Experimental Protocols

To facilitate research in this area, this section provides detailed methodologies for key experiments used to characterize the interaction of compounds with the serotonin pathway.

Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT2A Receptor)

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing the human 5-HT2A receptor in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).[4] Centrifuge the homogenate at 1,000 x g to remove nuclei and debris.[5] Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 20 minutes at 4°C.[6] Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[5]

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

Total Binding: Receptor membranes, radioligand (e.g., [3H]ketanserin at a final concentration of ~0.5-1.0 nM), and assay buffer.[4]

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a competing non-labeled drug (e.g., 1 µM Mianserin).[4]

-

Competition: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., 10-10 M to 10-4 M).[4]

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.[4]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine).[7] Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[35S]GTPγS Binding Assay for Functional Activity (e.g., 5-HT1A Receptor Agonism)

This functional assay measures G-protein activation following receptor stimulation by an agonist. It can distinguish between full agonists, partial agonists, and antagonists.

Methodology:

-

Membrane Preparation: Prepare receptor-expressing membranes as described in the radioligand binding assay protocol.[8]

-

Assay Setup: In a 96-well plate, add the following in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4):[9]

-

Receptor membranes.

-

GDP (e.g., 10 µM) to ensure G-proteins are in an inactive state.

-

[35S]GTPγS (a non-hydrolyzable GTP analog, ~0.1 nM).

-

Serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

-

Filtration & Detection: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure radioactivity using a scintillation counter.[9]

-

Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings.[8] Plot the specific [35S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values relative to a known full agonist like serotonin.[9]

cAMP Inhibition Assay for Functional Activity (e.g., Gi-coupled 5-HT1A Receptor)

This assay measures the functional consequence of activating Gi-coupled receptors, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Culture: Use whole cells (e.g., CHO or HEK293) stably expressing the Gi-coupled receptor of interest (e.g., 5-HT1A).[10]

-

Assay Setup:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Add serial dilutions of the test compound.

-

Add a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.[10][11]

-

-

Incubation: Incubate the plate for approximately 30 minutes at room temperature.[8]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence-based assay.[8][12]

-

Data Analysis: Convert the raw output (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.[10] Plot the cAMP concentration against the log concentration of the test compound. Use non-linear regression to determine the IC50 (for inhibition of forskolin-stimulated cAMP) and Emax values.[10]

Conclusion

This compound is a compound of significant interest not for its direct pharmacological effects on the serotonin system, but for its role as a foundational scaffold in medicinal chemistry. The available evidence strongly indicates that its value lies in its utility as a synthetic precursor for developing potent and selective ligands for serotonin receptors and transporters. By modifying the core this compound structure, researchers can fine-tune the pharmacological properties of the resulting compounds. The experimental protocols detailed herein provide a robust framework for the characterization of such novel derivatives, enabling the continued exploration of the vast therapeutic potential rooted in the this compound scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. goldbio.com [goldbio.com]

- 3. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Optimize your research into Gαi/o coupled GPCRs. | Revvity [revvity.com]

- 12. researchgate.net [researchgate.net]

Predicting the Biological Targets of 6-Methoxyindole: A Technical Guide for Drug Discovery

Introduction

6-Methoxyindole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. While direct biological activity of this compound itself is not extensively documented, its rigid bicyclic structure provides an excellent scaffold for the synthesis of a diverse range of pharmacologically active molecules. This technical guide explores the predicted biological targets of this compound by examining the known activities of its derivatives. The primary utility of this compound in drug discovery lies in its role as a synthetic precursor for compounds targeting a variety of receptors and enzymes involved in key signaling pathways. This document provides an in-depth overview of these targets, quantitative data on the activity of this compound derivatives, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways to guide researchers and drug development professionals.

Predicted Biological Target Classes

Based on the structure-activity relationships of its derivatives, this compound is a key synthetic starting material for compounds targeting the following major biological classes:

-

Serotonin (B10506) Receptors: The indole (B1671886) core is a classic feature of serotonergic ligands. Derivatives of this compound have been synthesized to target various serotonin (5-HT) receptor subtypes, which are implicated in a wide range of neurological and psychiatric disorders.

-

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a major strategy in cancer therapy. The indole nucleus can be elaborated to create potent VEGFR-2 inhibitors.

-

T-Cell Kinases: Interleukin-2 inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor signaling pathway and a target for inflammatory and autoimmune diseases.

-

Nuclear Receptors: Peroxisome Proliferator-Activated Receptor delta (PPARδ) is involved in metabolic regulation and has emerged as a target for metabolic syndrome and related disorders.

-

Myeloperoxidase (MPO): This enzyme is involved in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory conditions.

Quantitative Data for this compound Derivatives

The following tables summarize the biological activity of various compounds synthesized using this compound as a starting material. It is important to note that these data represent the activity of the derivatives and not this compound itself.

Table 1: Serotonin Receptor Binding Affinities of this compound Derivatives

| Compound Class | Specific Derivative | Target | Assay Type | Affinity (Ki, nM) |

| Indatraline Analogues | 6-methoxy derivative 13c | Serotonin Transporter (SERT) | Radioligand Binding | High Affinity |

| Indatraline Analogues | 6-methoxy derivative 13c | Norepinephrine Transporter (NET) | Radioligand Binding | High Affinity |

| Melatonin Analogues | 1-(2-Acetamidoethyl)-6-methoxy-2-bromoindole | Melatonin Receptor (MT1/MT2) | Radioligand Binding | Picomolar range |

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound Class | Target Enzyme | Assay Type | Potency (IC50) |

| Tryptophan Dioxygenase Inhibitors | Tryptophan Dioxygenase | Enzymatic Assay | Not specified |

| T-Cell Kinase Inhibitors | Interleukin-2 inducible T-cell kinase (ITK) | Kinase Assay | Not specified |

| VEGFR-2 Inhibitors | VEGFR-2 | Kinase Assay | Not specified |

| HIV-1 Inhibitors | HIV-1 Reverse Transcriptase | Enzymatic Assay | Not specified |

| Myeloperoxidase Inhibitors | Myeloperoxidase | Enzymatic Assay | Not specified |

Table 3: PPARδ Agonist Activity of this compound Derivatives

| Compound Class | Target | Assay Type | Activity |

| Indolyl and Isoquinolinyl Anthranilates | PPARδ | Transactivation Assay | Partial Agonists |

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the context of target validation. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Radioligand Binding Assay for Serotonin 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a this compound derivative for the human 5-HT1A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor.

-

Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

-

Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Non-specific binding control: 10 µM 5-HT.

-

Test compounds: this compound derivatives dissolved in DMSO.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-h5-HT1A cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Store membrane aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, combine in the following order:

-

Assay buffer.

-

Test compound at various concentrations (typically 10-point serial dilutions).

-

For total binding wells, add vehicle (DMSO).

-

For non-specific binding wells, add 10 µM 5-HT.

-

[3H]8-OH-DPAT at a final concentration close to its Kd (e.g., 1 nM).

-

Thawed membrane preparation (typically 20-50 µg of protein per well).

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the in vitro potency (IC50) of a this compound derivative against VEGFR-2 kinase activity.[1]

Materials:

-

Recombinant human VEGFR-2 kinase domain.[1]

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ATP.

-

VEGFR-2 substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

Test compounds: this compound derivatives dissolved in DMSO.

-

96-well plates (white, for luminescence detection).

-

Luminescence-based kinase activity detection kit (e.g., ADP-Glo™).

-

Plate reader capable of measuring luminescence.

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the following components:

-

Kinase buffer.

-

Test compound at various concentrations.

-

For positive control wells (100% activity), add vehicle (DMSO).

-

For blank wells (0% activity), add buffer instead of the enzyme.

-

Recombinant VEGFR-2 kinase.

-

VEGFR-2 substrate.

-

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP to each well (final concentration typically 10-50 µM).[2]

-

-

Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[2]

-

-

Detection:

-

Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using a luminescence-based detection kit according to the manufacturer's instructions.[3] This typically involves adding a reagent that depletes unused ATP, followed by a second reagent that converts the generated ADP back to ATP and measures the light output via a luciferase reaction.[3]

-

-

Data Analysis:

-

Subtract the background luminescence (from blank wells) from all other readings.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Conclusion

This compound is a valuable scaffold in drug discovery, serving as a versatile starting point for the synthesis of compounds with a wide range of biological activities. While this compound itself may not exhibit high affinity for the targets discussed, its derivatives have shown promise as modulators of serotonin receptors, tyrosine kinases like VEGFR-2, T-cell kinases, and nuclear receptors such as PPARδ. The information presented in this guide, including the quantitative data for derivatives, detailed signaling pathways, and experimental protocols, provides a comprehensive resource for researchers aiming to leverage the this compound scaffold in the development of novel therapeutics. Further exploration of the chemical space around this indole core is likely to yield additional potent and selective modulators of these and other important biological targets.

References

In-Depth Technical Guide on the Thermal and Light Stability of 6-Methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract